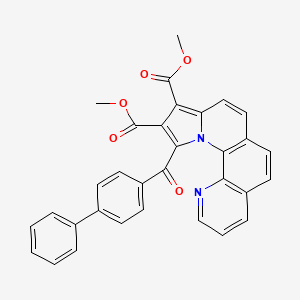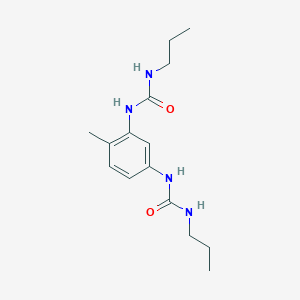
1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is an organic compound with the molecular formula C15H24N4O2 It is a derivative of urea, featuring two urea groups attached to a central 4-methyl-1,3-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Propyl isocyanate→1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The urea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Applications De Recherche Scientifique
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The central phenylene ring provides rigidity and stability to the molecule, enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of propyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): Contains isobutyl groups, leading to different steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Features pyridylmethyl groups, which can enhance its interaction with specific targets.
Uniqueness
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is unique due to its specific combination of propyl groups and the central phenylene ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
77697-41-7 |
|---|---|
Formule moléculaire |
C15H24N4O2 |
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
1-[2-methyl-5-(propylcarbamoylamino)phenyl]-3-propylurea |
InChI |
InChI=1S/C15H24N4O2/c1-4-8-16-14(20)18-12-7-6-11(3)13(10-12)19-15(21)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H2,16,18,20)(H2,17,19,21) |
Clé InChI |
HOHMCBDZTBFPDX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




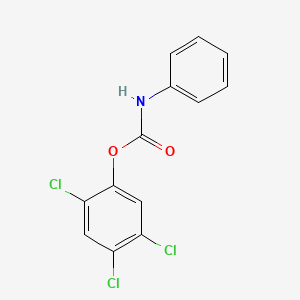

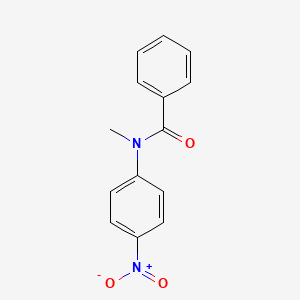
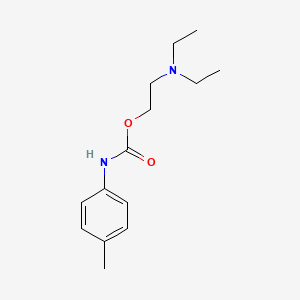
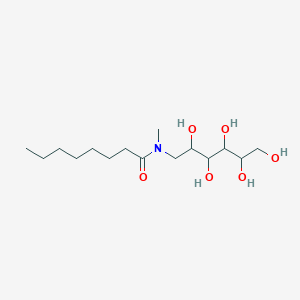
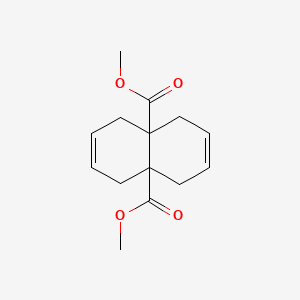
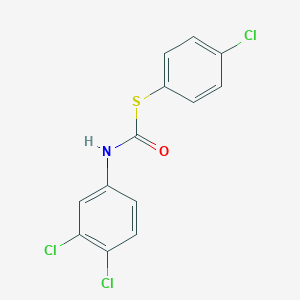
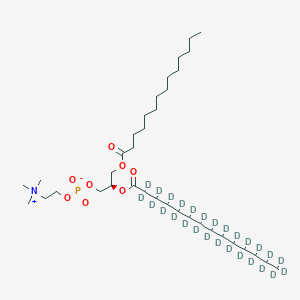
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
